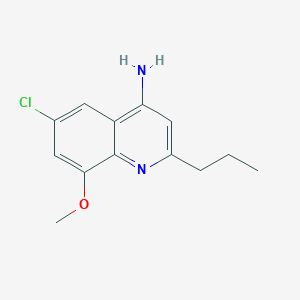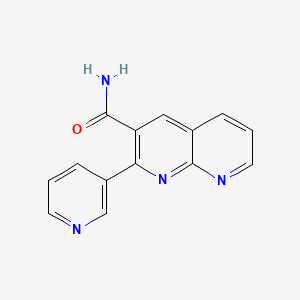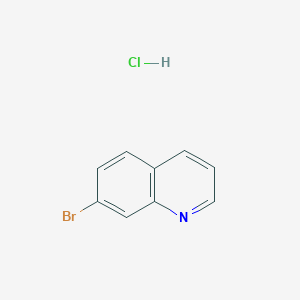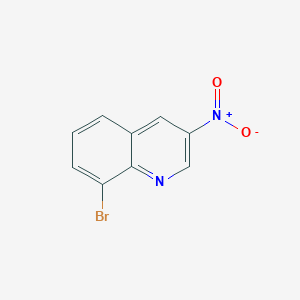
Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane: is an organosilicon compound with the molecular formula C11H16Cl2Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 1-chloro-3-phenylpropan-2-yl group. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane typically begins with 1-chloro-3-phenylpropan-2-ol and chlorodimethylsilane.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form the corresponding silanol and hydrochloric acid.
Oxidation: It can undergo oxidation reactions to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, amines.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with appropriate solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Silanols: Formed through hydrolysis or oxidation.
Siloxanes: Formed through condensation reactions of silanols.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organosilicon compounds and as a protecting group for alcohols and amines.
Catalysis: Employed in catalytic processes involving silicon-based intermediates.
Biology and Medicine:
Drug Development: Investigated for potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Biocompatibility: Studied for its biocompatibility and potential use in medical devices and implants.
Industry:
Polymer Production: Used in the production of silicone polymers and resins.
Surface Modification: Applied in surface treatments to enhance the properties of materials such as glass, metals, and plastics.
作用機序
Molecular Targets and Pathways:
Silicon-Carbon Bond Formation: The compound acts as a precursor in reactions that form silicon-carbon bonds, which are crucial in the synthesis of organosilicon compounds.
Protecting Group: Functions as a protecting group for functional groups such as alcohols and amines, preventing unwanted reactions during multi-step synthesis processes.
類似化合物との比較
Chlorodimethylsilane: Similar in structure but lacks the 1-chloro-3-phenylpropan-2-yl group.
Trimethylsilyl Chloride: Contains three methyl groups bonded to silicon instead of the 1-chloro-3-phenylpropan-2-yl group.
Phenyltrimethylsilane: Contains a phenyl group bonded to silicon along with three methyl groups.
Uniqueness:
Functional Group Diversity: The presence of both a phenyl group and a chlorinated alkyl group provides unique reactivity and versatility in organic synthesis.
Protecting Group Efficiency: Offers efficient protection for functional groups, making it valuable in complex synthetic routes.
特性
分子式 |
C11H16Cl2Si |
|---|---|
分子量 |
247.23 g/mol |
IUPAC名 |
chloro-(1-chloro-3-phenylpropan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChIキー |
QXLIPFGHRUKEOQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C(CC1=CC=CC=C1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)




![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)





![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
